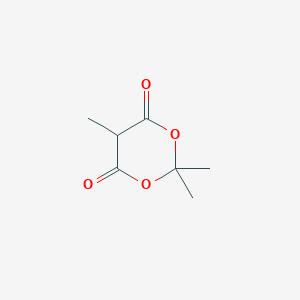
2,2,5-Trimethyl-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
2,2,5-Trimethyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione, is an organic compound with the formula C6H8O4 . It has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with the release of carbon dioxide and acetone .
Synthesis Analysis
The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid . A third route is the reaction of carbon suboxide C3O2 with acetone in the presence of oxalic acid .Molecular Structure Analysis
The molecule of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione has a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Chemical Reactions Analysis
The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring (carbon 5); which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .Physical And Chemical Properties Analysis
The compound has a molar mass of 144.126 g·mol −1 . It has a melting point of 94 to 95 °C (201 to 203 °F; 367 to 368 K) and decomposes . Its acidity (pKa) is 4.97 .Applications De Recherche Scientifique
Electron Spin Resonance Studies
X-ray irradiated single crystals of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione have been investigated by electron spin resonance (ESR), electron nuclear double resonance (ENDOR) and electron-electron double resonance (ELDOR) spectra . This application is significant in the field of quantum physics and materials science, where these techniques are used to study the electronic structure of materials.
Synthesis of Antifibrotic Agents
2,2,5-Trimethyl-1,3-dioxane-4,6-dione is used as a reagent in the synthesis of 3’‘,4’'-bis-difluoromethoxycinnamoylanthranilate (FT061), an orally-active antifibrotic agent that reduces albuminuria in rat models of progressive diabetic nephropathy . This application is crucial in the field of medicinal chemistry and drug discovery.
Trapping Adducts in Organic Reactions
This compound has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates . This application is important in the field of organic chemistry, where it helps in understanding the mechanism of complex organic reactions.
Synthesis of Complex Organic Molecules
Due to its unique structure, 2,2,5-Trimethyl-1,3-dioxane-4,6-dione can act as a building block in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable tool in synthetic organic chemistry .
Material Science
The unique properties of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione, such as its stability and reactivity, make it a potential candidate for use in material science. It could be used in the development of new materials with novel properties .
Environmental Science
In environmental science, 2,2,5-Trimethyl-1,3-dioxane-4,6-dione could potentially be used in studies related to the degradation of organic compounds. Its unique structure and reactivity could make it a useful tool in understanding these processes .
Mécanisme D'action
Target of Action
It has been used as a reagent in the synthesis of various compounds .
Mode of Action
2,2,5-Trimethyl-1,3-dioxane-4,6-dione is known to interact with its targets by trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates . This interaction results in the formation of highly functionalized ketenimines .
Result of Action
The molecular and cellular effects of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione’s action are largely dependent on the specific context of its use. For instance, it has been used as a reagent in the synthesis of 3’‘,4’'-bis-difluoromethoxycinnamoylanthranilate (FT061), an orally-active antifibrotic agent that reduces albuminuria in rat models of progressive diabetic nephropathy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-5(8)10-7(2,3)11-6(4)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCAXYHYPDRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190585 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
3709-18-0 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3709-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BV95MJT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione?
A1: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione is a colorless crystalline solid with a melting point of 86°C. Its molecular formula is C7H9BrO4 and its molecular weight is 237.05 g/mol [].
Q2: How is 2,2,5-Trimethyl-1,3-dioxane-4,6-dione typically synthesized?
A2: It is prepared by reacting 2,2,5-trimethyl-1,3-dioxane-4,6-dione with Bromine and anhydrous Sodium Fluoride in a chloroform solution []. The product can be further purified through recrystallization using 2-propanol [].
Q3: What are the applications of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione in organic chemistry?
A3: This compound is primarily recognized as a brominating agent and a 1,4 transfer alkylating agent []. It has shown utility in synthesizing 1,2-diketones [].
Q4: What insights have Electron Spin Resonance (ESR) studies provided about the behavior of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione?
A4: ESR, along with Electron Nuclear Double Resonance (ENDOR) and Electron-Electron Double Resonance (ELDOR) studies, have been conducted on x-irradiated single crystals of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione [, , ]. These studies revealed that the molecule's β-methyl group undergoes tunneling rotation, exhibiting a coalescence temperature of 30 K []. Further analysis indicated a tunneling splitting of 830 ± 40 MHz [].
Q5: How does deuteration affect the properties of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione as observed through ENDOR studies?
A5: ENDOR investigations have explored the impact of deuteration on the tunneling rotational frequency of the hindered methyl group in x-irradiated 2,2,5-Trimethyl-1,3-dioxane-4,6-dione []. These studies contribute to a deeper understanding of the radical structure and dynamics within the molecule [].
Q6: Are there any known derivatives or modifications of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione?
A6: Research has led to the synthesis of derivatives like 5,5-Di(benzotriazol-5-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (VII) and 5-(Benzotriazol-5-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione (IX) []. These modifications likely alter the molecule's reactivity and potential applications.
Q7: Has 2,2,5-Trimethyl-1,3-dioxane-4,6-dione been utilized in multi-component reactions?
A7: Yes, the compound has been employed in the three-component synthesis of Dialkyl 2-(Alkylimino-Methylene)3-(2,2,5-Trimethyl-4,6-Dioxo-1,3-Dioxan-5-Yl)-Succinates [], highlighting its versatility in building more complex molecular structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
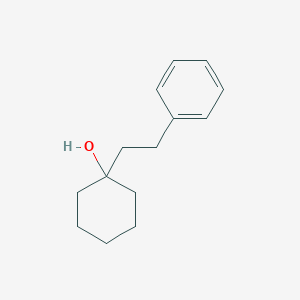

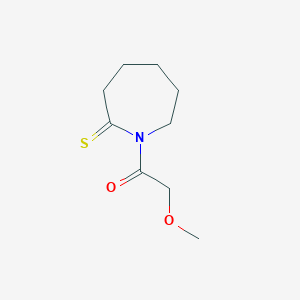
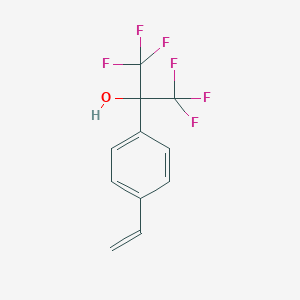
palladium(II) dichloride](/img/structure/B50169.png)
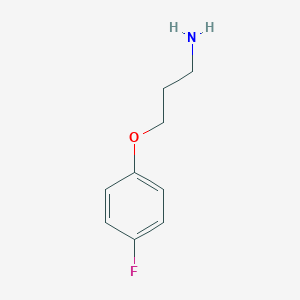
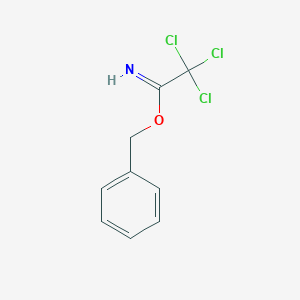
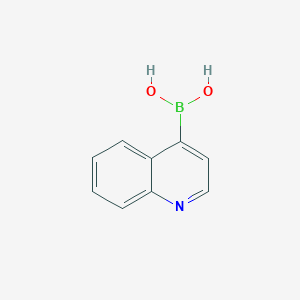

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)


![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)